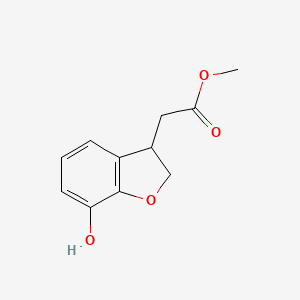
(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester (7-HBDME) is a naturally occurring compound found in many plants, including those of the Apiaceae family, such as celery and parsley. It has been studied for its potential applications in food and drug industries, as well as its pharmacological properties. 7-HBDME has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities, as well as being able to modulate the activity of certain enzymes and receptors. Furthermore, it has been suggested as a potential therapeutic agent for the treatment of several diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer.
Aplicaciones Científicas De Investigación
(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been studied for its potential applications in food and drug industries, as well as its pharmacological properties. In food industry, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to possess antioxidant activity, which can protect food from oxidation and thus prolong shelf life. In the drug industry, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been studied for its potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer.
Mecanismo De Acción
The mechanism of action of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester is not yet fully understood. However, it is believed that (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may act as an agonist or antagonist of certain enzymes and receptors. For example, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has also been found to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. Furthermore, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to modulate the activity of certain enzymes and receptors, such as COX-2 and 5-HT2A. In addition, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to possess anti-diabetic and anti-obesity effects, as well as being able to modulate the activity of certain hormones, such as insulin and leptin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester in laboratory experiments include its availability, low cost, and its ability to modulate the activity of certain enzymes and receptors. However, there are some limitations to using (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester in laboratory experiments. For example, the compound is not very soluble in water and is not very stable in acidic conditions. Furthermore, it is not yet known if (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester can be metabolized by the body, so its effects in vivo are still not fully understood.
Direcciones Futuras
The potential applications of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester are vast and the compound has many potential uses in the food and drug industries. In the future, it is likely that (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester will be further studied for its potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer. Furthermore, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may be studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. Additionally, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may be studied for its potential applications in the treatment of cardiovascular disease, as it has been found to possess anti-inflammatory and antioxidant activities. Finally, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease, as it has been found to modulate the activity of certain enzymes and receptors.
Métodos De Síntesis
(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester can be synthesized by a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of an esterification reaction, which involves the reaction of an acid with an alcohol in the presence of a catalyst. The reaction of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester with an acid, such as acetic acid, yields the desired product. Biotransformation involves the use of microorganisms, such as bacteria or fungi, to convert a compound into a desired product. Biotransformation of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester can be achieved by using a variety of microorganisms, such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
methyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,7,12H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMCEEJWYBTHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

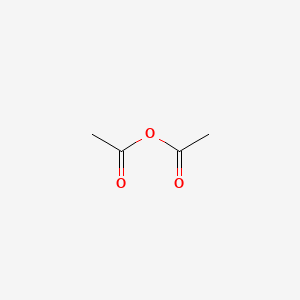
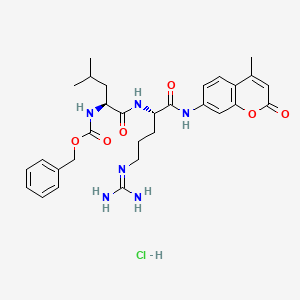
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)
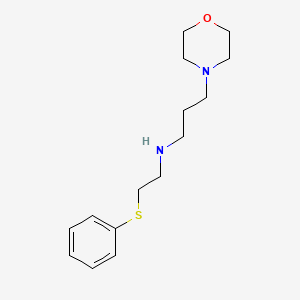
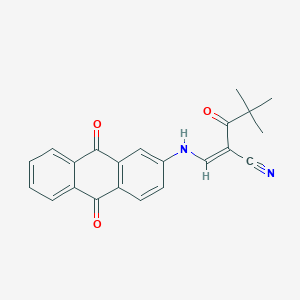
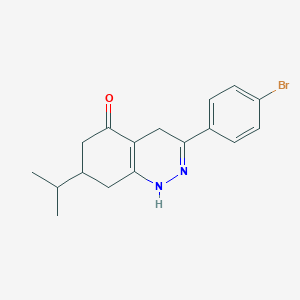

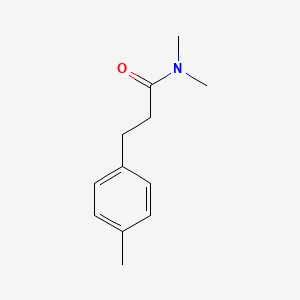
![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)
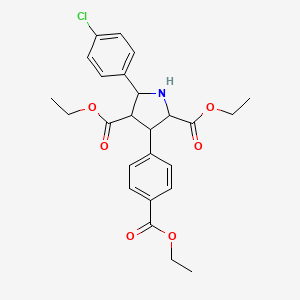
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)
![cis-1-Methyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid t-butyl ester](/img/structure/B6355082.png)
![6-[2-(2,6-Dimethyl-pyridin-3-yl)-2-hydroxy-ethyl]-2-methyl-pyridine-3-carbaldehyde](/img/structure/B6355087.png)
![(3aR,6aR)-Hexahydro-pyrrolo[3,4-b]pyrrole-1-carboxylic acid t-butyl ester oxalate](/img/structure/B6355102.png)